4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide, commonly known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications as a research tool.
Mechanism of Action
Compound A selectively binds to and activates PPARα, leading to the upregulation of genes involved in lipid metabolism and inflammation. This activation results in the increased expression of genes involved in fatty acid oxidation, leading to a decrease in plasma triglyceride and cholesterol levels. Additionally, activation of PPARα has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects in animal models. In a study conducted on mice with diet-induced obesity, Compound A was shown to improve insulin sensitivity and reduce hepatic steatosis. Additionally, Compound A was found to reduce atherosclerotic lesion formation in a study conducted on apolipoprotein E-deficient mice.
Advantages and Limitations for Lab Experiments
Compound A has several advantages as a research tool, including its ability to selectively activate PPARα and its potential therapeutic applications in various disease models. However, there are also some limitations to its use in lab experiments, including its high cost and limited availability.
Future Directions
There are several future directions for the use of Compound A in scientific research. One potential direction is the development of Compound A derivatives with improved pharmacokinetic properties and increased selectivity for PPARα. Additionally, further studies are needed to investigate the potential therapeutic applications of Compound A in various disease models, including diabetes, atherosclerosis, and dyslipidemia. Finally, the development of new methods for synthesizing Compound A may increase its availability and reduce its cost, making it more accessible to researchers.
Synthesis Methods
Compound A can be synthesized through a multistep process that involves the reaction of 2,6-difluorobenzyl chloride with N,N-dimethylpiperidine, followed by the addition of 4-oxobutanoyl chloride. The resulting compound can be purified through column chromatography to obtain pure Compound A.
Scientific Research Applications
Compound A has been used as a research tool in various scientific studies due to its ability to selectively activate the peroxisome proliferator-activated receptor alpha (PPARα) in vitro and in vivo. PPARα is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. Activation of PPARα has been shown to have beneficial effects in various disease models, including dyslipidemia, atherosclerosis, and diabetes.
properties
IUPAC Name |
4-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-N,N-dimethyl-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O2/c1-22(2)18(24)10-11-19(25)23-12-4-5-14(13-23)8-9-15-16(20)6-3-7-17(15)21/h3,6-7,14H,4-5,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTINAJSUILDFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC(=O)N1CCCC(C1)CCC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.